molecular formula C22H19NO B5029960 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine

2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine

Cat. No. B5029960
M. Wt: 313.4 g/mol
InChI Key: VRWVPTXTFMCLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine, also known as EDBO, is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. EDBO is a white, crystalline powder that is soluble in a variety of organic solvents, making it an ideal candidate for use in various chemical reactions.

Scientific Research Applications

2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine has a wide range of scientific research applications, including its use as a photoinitiator in the polymerization of epoxy resins. 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine has been found to be an effective photoinitiator, resulting in high-quality polymerization with minimal residual monomers. 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine has also been used as a fluorescent probe for the detection of metal ions, such as copper and iron. The fluorescence of 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine is quenched by the presence of these metal ions, making it a useful tool for the detection of these ions in various samples.

Mechanism of Action

The mechanism of action of 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine is not well understood, but it is believed to act as a radical initiator during the polymerization of epoxy resins. 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine absorbs light energy and undergoes a photochemical reaction, resulting in the formation of radicals that initiate the polymerization process.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine. However, it has been found to be non-toxic and non-irritating to the skin and eyes. 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine has also been found to have low acute toxicity in rats.

Advantages and Limitations for Lab Experiments

One advantage of using 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine in lab experiments is its high solubility in various organic solvents, making it easy to incorporate into various reactions. 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine is also relatively inexpensive and readily available. One limitation of using 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine is that it requires the use of UV light for its photoinitiating properties, which may not be readily available in all laboratory settings.

Future Directions

There are several future directions for 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine research, including its use as a photoinitiator in other polymerization reactions. 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine could also be further studied as a fluorescent probe for the detection of other metal ions. Additionally, the mechanism of action of 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine could be further explored to better understand its photoinitiating properties.
Conclusion
In conclusion, 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine is a heterocyclic compound with a wide range of scientific research applications. Its high solubility, low toxicity, and photoinitiating properties make it a useful tool in various laboratory settings. Further research into 2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine's properties and applications could lead to new discoveries in the fields of polymerization and metal ion detection.

Synthesis Methods

2-ethyl-4,4-diphenyl-4H-1,3-benzoxazine can be synthesized through a variety of methods, including the reaction of 2-aminophenol with 2-bromo-1-phenylethanone in the presence of a base. This method yields a high purity product with a yield of up to 80%. Another method involves the reaction of 2-aminophenol with 2-(4-bromophenyl)acetonitrile in the presence of a base. This method yields a product with a yield of up to 70%.

properties

IUPAC Name

2-ethyl-4,4-diphenyl-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-2-21-23-22(17-11-5-3-6-12-17,18-13-7-4-8-14-18)19-15-9-10-16-20(19)24-21/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWVPTXTFMCLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(C2=CC=CC=C2O1)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.